2-Dodecanone, 12-azido-1-diazo-
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Overview
Description
2-Dodecanone, 12-azido-1-diazo- is a bifunctional compound that contains both azido and diazo functional groups. This compound is known for its unique reactivity and versatility in various chemical processes. It has applications in synthetic organic chemistry, materials science, and as a coupling agent in composite materials.
Preparation Methods
The synthesis of 2-Dodecanone, 12-azido-1-diazo- typically involves diazo transfer reactions. One common method is the Regitz diazo transfer, where a sulfonyl azide is used as the diazo donor to an active methylene substrate . This method is favored for its high yield and clean reaction profile. Industrial production methods often involve large-scale diazo transfer reactions with tosyl azide or other sulfonyl azides .
Chemical Reactions Analysis
2-Dodecanone, 12-azido-1-diazo- undergoes various types of chemical reactions, including:
Oxidation and Reduction: The diazo group can be reduced to form amines, while the azido group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Decomposition: Under heat or UV light, the diazoketone functional group decomposes, leading to the formation of carbenes or metal carbenoid intermediates.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and catalysts like copper(I) for click chemistry reactions. Major products formed from these reactions include triazoles, amines, and various nitrogen-containing heterocycles .
Scientific Research Applications
2-Dodecanone, 12-azido-1-diazo- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Dodecanone, 12-azido-1-diazo- involves the reactivity of its diazo and azido groups. The diazo group can form carbenes or metal carbenoid intermediates upon decomposition, which can then participate in various chemical transformations . The azido group can undergo nucleophilic substitution reactions, forming stable triazoles through click chemistry . These reactions enable the compound to modify surfaces, form covalent bonds with other molecules, and enhance the properties of composite materials.
Comparison with Similar Compounds
2-Dodecanone, 12-azido-1-diazo- can be compared with other bifunctional compounds like 1-diazo-17-octadecene-2-one. Both compounds act as coupling agents in composite materials, but 2-Dodecanone, 12-azido-1-diazo- has the unique combination of azido and diazo groups, providing a broader range of reactivity . Similar compounds include other diazoketones and azido compounds, which may have different functional groups but share similar reactivity patterns .
Properties
CAS No. |
126082-61-9 |
---|---|
Molecular Formula |
C12H21N5O |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
12-azido-1-diazododecan-2-one |
InChI |
InChI=1S/C12H21N5O/c13-15-11-12(18)9-7-5-3-1-2-4-6-8-10-16-17-14/h11H,1-10H2 |
InChI Key |
IZIAZKOSLXSOLW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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